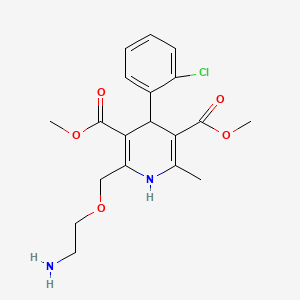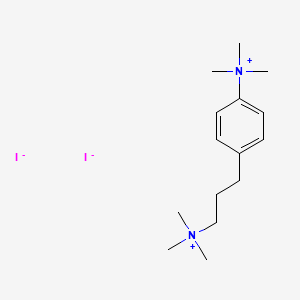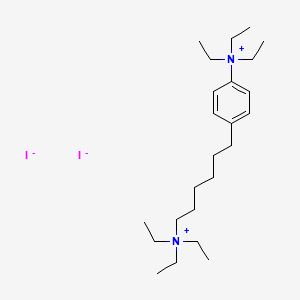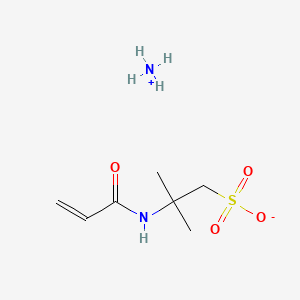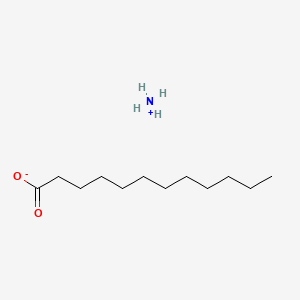
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Hydroxylation Studies
- Hydroxylation of Substituted Anilines and Acetanilides: Research by Daly et al. (1968) investigated the hydroxylation of various substituted anilines and acetanilides, including the hydroxylation of 4-chloro- and 4-fluoro-acetanilides to 4-hydroxy derivatives (Daly, Guroff, Udenfriend, & Witkop, 1968).
Agricultural Applications
- Protection of Corn from Herbicidal Injury: Leavitt and Penner (1978) explored the use of the antidote R-25788 to protect corn seedlings from injury by various acetanilide herbicides (Leavitt & Penner, 1978).
- Synthesis and Application of Herbicide Antidotes: Sacher et al. (1983) reported on chemical safeners for the use of acetanilide herbicides in grain sorghum, emphasizing the effectiveness of 2,4-disubstituted-thiazoles (Sacher, Lee, Schafer, & Howe, 1983).
Environmental Impact and Detection
- Designing Enzyme-Linked Immunosorbent Assays for Genotoxic Metabolites: Tessier and Clark (1999) reported on the design of competitive enzyme-linked immunosorbent assays for detecting environmental contaminants related to chloroacetanilide herbicides (Tessier & Clark, 1999).
Soil Interaction and Degradation
- Adsorption and Bioactivity in Soils: Research by Weber and Peter (1982) focused on the adsorption and bioactivity of acetanilide herbicides in soils, correlating these factors with soil parameters (Weber & Peter, 1982).
- Anaerobic Transformation of Acetanilide Herbicides: Stamper, Traina, and Tuovinen (1997) studied the transformation of acetanilide herbicides under anaerobic conditions, particularly examining the role of sulfate-reducing bacteria (Stamper, Traina, & Tuovinen, 1997).
Synthesis and Characterization
- Synthesis of 2-Hydroxy-N-Methyl Acetanilide: A study by Zheng Ling (2006) detailed the synthesis process and characterization of 2-hydroxy-N-methyl acetanilide (Zheng Ling, 2006).
Chemoproteomic Profiling
- Profiling of Acetanilide Herbicides: Counihan et al. (2017) conducted chemoproteomic profiling of acetanilide herbicides, revealing their role in inhibiting fatty acid oxidation (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
Additional References
Several other studies provide insights into the properties, transformations, and environmental interactions of acetanilide compounds. These include the works of Nagrimanov et al. (2018) on the thermochemistry of drugs (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018), Meth–Cohn, Narine, and Tarnowski (1981) on the synthesis of chloroquinolinecarbaldehydes (Meth–Cohn, Narine, & Tarnowski, 1981), and Singh, Kumar, and Mishra (2018) on the pharmacological aspects of acetanilide derivatives (Singh, Kumar, & Mishra, 2018).
Propriétés
Numéro CAS |
3613-84-1 |
|---|---|
Nom du produit |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Formule moléculaire |
C10H11Cl2NO3 |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-3-1-2-4-8(7)15/h1-4,9,14-15H,5-6H2 |
Clé InChI |
GZFGDLGLBNEVDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)N(CCO)C(=O)C(Cl)Cl)O |
Apparence |
Solid powder |
Autres numéros CAS |
3613-84-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetanilide, 2,2-dichloro-2'-hydroxy-N-(2-hydroxyethyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



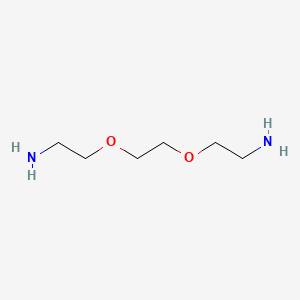
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)
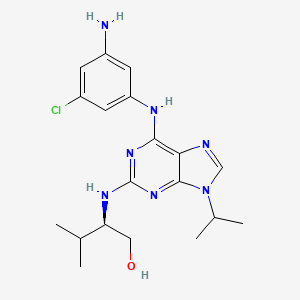
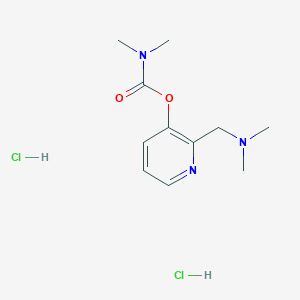
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)

